molecular formula C8H11NO2 B13155624 4-Amino-1-(furan-2-YL)butan-1-one

4-Amino-1-(furan-2-YL)butan-1-one

Cat. No.: B13155624
M. Wt: 153.18 g/mol
InChI Key: IKLJPEPGFUXGBU-UHFFFAOYSA-N
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Description

4-Amino-1-(furan-2-YL)butan-1-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(furan-2-YL)butan-1-one typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(furan-2-YL)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-(furan-2-YL)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-(furan-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Amino-1-(furan-2-YL)butan-2-one: Similar structure but with a different position of the carbonyl group.

    4-Amino-1-(furan-3-YL)butan-1-one: The furan ring is attached at a different position.

    4-Amino-1-(thiophen-2-YL)butan-1-one: The oxygen atom in the furan ring is replaced with sulfur.

Uniqueness: 4-Amino-1-(furan-2-YL)butan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-1-(furan-2-yl)butan-1-one

InChI

InChI=1S/C8H11NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5,9H2

InChI Key

IKLJPEPGFUXGBU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCN

Origin of Product

United States

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